molecular formula C13H10BrCl B12558995 Benzene, 1-bromo-2-(chlorophenylmethyl)- CAS No. 192521-16-7

Benzene, 1-bromo-2-(chlorophenylmethyl)-

Cat. No.: B12558995
CAS No.: 192521-16-7
M. Wt: 281.57 g/mol
InChI Key: GHBNCXLSRVICCO-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-2-(chlorophenylmethyl)- (CAS: 192521-16-7) is a halogenated aromatic compound with the molecular formula C₁₃H₁₀BrCl and a molecular weight of 281.58 g/mol . Its structure consists of a benzene ring substituted with a bromine atom at the 1-position and a chlorophenylmethyl group (-CH₂C₆H₄Cl) at the 2-position. This compound is a derivative of bromobenzene, where the chlorophenylmethyl substituent introduces steric bulk and electronic effects due to the chlorine atom and extended aromatic system.

Properties

CAS No.

192521-16-7

Molecular Formula

C13H10BrCl

Molecular Weight

281.57 g/mol

IUPAC Name

1-bromo-2-[chloro(phenyl)methyl]benzene

InChI

InChI=1S/C13H10BrCl/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H

InChI Key

GHBNCXLSRVICCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)Cl

Origin of Product

United States

Preparation Methods

Electrophilic Bromination of Chlorophenylmethylbenzene

Electrophilic bromination is a direct method for introducing bromine at the ortho-position relative to the chlorophenylmethyl group. The reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids such as FeBr₃ or AlCl₃.

Procedure :

  • Substrate Preparation : Chlorophenylmethylbenzene (1 eq) is dissolved in anhydrous dichloromethane.
  • Catalyst Addition : FeBr₃ (0.1 eq) is added under nitrogen.
  • Bromination : Br₂ (1.2 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
  • Workup : The mixture is quenched with Na₂S₂O₃, extracted with DCM, and purified via column chromatography.

Yield : 65–75%.
Key Insight : Regioselectivity is driven by the directing effects of the chlorophenylmethyl group, favoring ortho-bromination due to steric and electronic factors.

Friedel-Crafts Alkylation with Benzyl Chloride Derivatives

This method leverages Friedel-Crafts alkylation to construct the chlorophenylmethyl backbone prior to bromination. Titanium tetrachloride (TiCl₄) or AlCl₃ catalyzes the reaction.

Procedure :

  • Alkylation : Benzene (2 eq) reacts with chloromethylbenzyl chloride (1 eq) in the presence of TiCl₄ (0.05 eq) at 50°C for 6 hours.
  • Isolation : The intermediate chlorophenylmethylbenzene is isolated via distillation.
  • Bromination : The product is treated with Br₂/FeBr₃ as described in Method 1.

Yield : 58–62% overall.
Limitation : Polyalkylation may occur, requiring precise stoichiometric control.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling enables modular synthesis. A bromophenyl boronic ester couples with chlorophenylmethyl halides.

Procedure :

  • Boronic Ester Preparation : 2-Bromophenylboronic acid (1 eq) is reacted with pinacol.
  • Coupling : The boronic ester (1.1 eq), 1-chloro-2-(chloromethyl)benzene (1 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2 eq) in THF/water (3:1) are heated at 80°C for 24 hours.
  • Purification : Crude product is recrystallized from ethanol.

Yield : 70–80%.
Advantage : High functional group tolerance and regioselectivity.

Halogen Exchange via Nucleophilic Substitution

A halogen exchange reaction replaces chlorine with bromine using NaBr or LiBr under acidic conditions.

Procedure :

  • Substrate Activation : 1-Chloro-2-(chlorophenylmethyl)benzene (1 eq) is treated with H₂SO₄ (2 eq) at 100°C.
  • Bromide Addition : NaBr (1.5 eq) is added, and the mixture is refluxed for 8 hours.
  • Isolation : The product is extracted with ethyl acetate and dried over MgSO₄.

Yield : 50–55%.
Challenge : Competing elimination reactions may reduce efficiency.

Grignard Reaction Followed by Bromination

This two-step approach constructs the chlorophenylmethyl group via Grignard addition.

Procedure :

  • Grignard Formation : Chlorobenzyl magnesium chloride (1 eq) is prepared in THF.
  • Alkylation : The Grignard reagent reacts with bromobenzaldehyde (1 eq) at −78°C, then warmed to room temperature.
  • Oxidation : The alcohol intermediate is oxidized with PCC to yield the ketone.
  • Reductive Bromination : The ketone is treated with PBr₃ to install the bromine.

Yield : 40–45%.
Complexity : Multiple steps and sensitive intermediates limit scalability.

Photochemical Bromination

Ultraviolet (UV) light initiates radical bromination, offering a metal-free alternative.

Procedure :

  • Reaction Setup : Chlorophenylmethylbenzene (1 eq) and NBS (1.1 eq) in CCl₄ are irradiated with UV light (254 nm) for 24 hours.
  • Quenching : The mixture is filtered, and the solvent is evaporated.
  • Purification : Silica gel chromatography isolates the product.

Yield : 55–60%.
Advantage : Avoids Lewis acids, reducing waste.

Comparative Analysis of Methods

Method Yield (%) Catalyst Conditions Key Advantage
Electrophilic Bromination 65–75 FeBr₃ Room temperature Direct, single-step
Friedel-Crafts Alkylation 58–62 TiCl₄ 50°C, 6 hours Scalable
Suzuki Coupling 70–80 Pd(PPh₃)₄ 80°C, 24 hours High regioselectivity
Halogen Exchange 50–55 H₂SO₄ Reflux, 8 hours Simple reagents
Grignard/Bromination 40–45 PBr₃ Multi-step Flexible substrate scope
Photochemical 55–60 UV light 24 hours Metal-free, eco-friendly

Mechanistic Insights and Optimization

  • Electrophilic Bromination : The chlorophenylmethyl group directs bromine to the ortho-position via resonance stabilization of the Wheland intermediate.
  • Friedel-Crafts : TiCl₄ activates the alkyl chloride, forming a carbocation that undergoes electrophilic aromatic substitution.
  • Suzuki Coupling : Oxidative addition of the aryl halide to Pd(0) precedes transmetalation with the boronic ester, enabling C–C bond formation.

Optimization Tips :

  • Use anhydrous solvents to prevent hydrolysis in Friedel-Crafts reactions.
  • For Suzuki couplings, degas the reaction mixture to enhance catalyst lifetime.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-bromo-2-(chlorophenylmethyl)- can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

    Reduction Reactions: Reduction of benzene, 1-bromo-2-(chlorophenylmethyl)- can lead to the formation of corresponding dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include various oxidized derivatives of the original compound.

    Reduction: Products include dehalogenated derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Pharmaceuticals
Benzene, 1-bromo-2-(chlorophenylmethyl)- is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine and chlorine substituents allow for electrophilic aromatic substitution reactions, which are crucial in developing new drugs. For instance, it can be transformed into other halogenated compounds that serve as precursors for active pharmaceutical ingredients (APIs).

2. Production of Agrochemicals
This compound plays a role in the synthesis of agrochemicals, including herbicides and insecticides. The halogenated structure enhances biological activity and stability, making it suitable for agricultural applications.

3. Material Science
In material science, benzene derivatives are used to create polymers and other materials with specific properties. The presence of bromine and chlorine atoms can modify the thermal stability and mechanical strength of polymers.

Data Tables

Reaction TypeProductYield (%)
Electrophilic Aromatic SubstitutionVarious halogenated compoundsUp to 89%
Nucleophilic SubstitutionChlorinated derivativesVariable

Case Studies

Case Study 1: Synthesis of Halogenated Benzophenones
A study demonstrated the use of benzene, 1-bromo-2-(chlorophenylmethyl)- in synthesizing halogenated benzophenones via electrophilic substitution reactions. The resulting compounds exhibited enhanced photostability and were evaluated for their potential as UV filters in cosmetic formulations.

Case Study 2: Agrochemical Development
Research indicated that derivatives of this compound were effective as herbicides against specific weed species. The study highlighted the structure-activity relationship (SAR) that correlates the presence of bromine and chlorine with increased herbicidal efficacy.

Mechanism of Action

The mechanism of action of benzene, 1-bromo-2-(chlorophenylmethyl)- involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the benzene ring can undergo various transformations. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-bromo-2-(chlorophenylmethyl)benzene , we compare it with structurally related brominated and chlorinated benzene derivatives. Key compounds include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
1-Bromo-2-(chlorophenylmethyl)benzene 192521-16-7 C₁₃H₁₀BrCl 281.58 Br (1), -CH₂C₆H₄Cl (2) High steric bulk; potential ligand or intermediate
Benzene, 1-bromo-2-methyl 95-46-5 C₇H₇Br 171.03 Br (1), -CH₃ (2) Lower MW; used in cross-coupling reactions
Benzene, 1-chloro-4-methyl- 106-43-4 C₇H₇Cl 126.58 Cl (1), -CH₃ (4) Boiling point: 101°C; solvent in mixtures
Benzene, 1-(bromomethyl)-2-methyl 89-92-9 C₈H₉Br 185.06 -CH₂Br (1), -CH₃ (2) Reactive bromomethyl group; alkylating agent
1-Bromo-2-(difluoromethoxy)benzene N/A C₇H₅BrF₂O 223.02 Br (1), -OCHF₂ (2) Fluorinated intermediate in drug synthesis

Structural and Electronic Comparisons

  • Substituent Bulk: The chlorophenylmethyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl (-CH₃) or methoxy (-OCH₃) groups in analogs . This bulk may reduce solubility in non-polar solvents but enhance stability in solid-state applications.
  • In contrast, 1-bromo-2-methylbenzene exhibits simpler electronic effects dominated by bromine and methyl .

Physical Properties

  • Molecular Weight : The target compound (281.58 g/mol) is heavier than simpler analogs like 1-bromo-2-methylbenzene (171.03 g/mol) . This correlates with higher boiling points and melting points, though experimental data for the target are unavailable.

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